4-(3-Hydroxyprop-1-YN-1-YL)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Hydroxyprop-1-YN-1-YL)phenol is a chemical compound with the molecular formula C9H8O2 and a molecular weight of 148.16 g/mol It is a derivative of phenol, characterized by the presence of a hydroxypropynyl group at the para position of the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Hydroxyprop-1-YN-1-YL)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a propargyl alcohol derivative . The reaction typically requires a strong base, such as sodium hydroxide, and is conducted under reflux conditions to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(3-Hydroxyprop-1-YN-1-YL)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol ring undergoes substitution at the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions often use aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(3-Hydroxyprop-1-YN-1-YL)phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(3-Hydroxyprop-1-YN-1-YL)phenol involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
4-(3-Hydroxyprop-1-en-1-yl)phenol: This compound is structurally similar but contains a double bond instead of a triple bond in the hydroxypropyl group.
Phenol, 4-(3-hydroxy-1-propyn-1-yl)-: Another closely related compound with similar chemical properties.
Uniqueness: 4-(3-Hydroxyprop-1-YN-1-YL)phenol is unique due to its triple bond, which imparts distinct reactivity and stability compared to its analogs with double bonds. This makes it particularly valuable in synthetic chemistry for creating complex molecular architectures .
Eigenschaften
Molekularformel |
C9H8O2 |
---|---|
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
4-(3-hydroxyprop-1-ynyl)phenol |
InChI |
InChI=1S/C9H8O2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,10-11H,7H2 |
InChI-Schlüssel |
ZBUXSOAUWWXDNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.